molecular formula C19H14ClN3O3S B2557009 2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(5-chloro-2-methoxyphenyl)acetamide CAS No. 847272-00-8

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(5-chloro-2-methoxyphenyl)acetamide

Cat. No.: B2557009
CAS No.: 847272-00-8
M. Wt: 399.85
InChI Key: OUSDUTQSTJPLMQ-UHFFFAOYSA-N
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Description

2-([1]Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(5-chloro-2-methoxyphenyl)acetamide (CAS 848871-33-0) is a high-purity small molecule for research use. It is provided for scientific investigation and is not intended for diagnostic or therapeutic applications. This acetamide derivative features a benzofuropyrimidine core structure, a scaffold recognized in medicinal chemistry for its potential in various research areas. The compound's molecular formula is C20H16ClN3O3S, with a molecular weight of 413.9 g/mol . Its structure includes a benzofuro[3,2-d]pyrimidin-4-ylsulfanyl group linked to an N-(5-chloro-2-methoxyphenyl)acetamide moiety. Benzofuropyrimidine-based compounds are of significant interest in chemical biology and drug discovery research. Structurally similar compounds, such as those based on the benzofuropyrimidine scaffold, have been investigated as inhibitors for targets like Sirtuin 3 (SIRT3), with one study reporting a 39% reduction in SIRT3 activity at 200 µM, suggesting potential research applications in metabolic homeostasis and tumor suppression . The presence of the 5-chloro-2-methoxyphenyl group is a notable structural feature, as this substituent is also found in other research compounds, including a highly selective mechanism-based inhibitor of myeloperoxidase (MPO) that has been studied for cardiovascular disease research . Researchers can utilize this compound as a key intermediate or building block for synthesizing more complex molecules, or as a tool compound for in vitro biological screening. This product is strictly for research purposes and is not for human, veterinary, or diagnostic use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(5-chloro-2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O3S/c1-25-15-7-6-11(20)8-13(15)23-16(24)9-27-19-18-17(21-10-22-19)12-4-2-3-5-14(12)26-18/h2-8,10H,9H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSDUTQSTJPLMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(5-chloro-2-methoxyphenyl)acetamide is a compound belonging to the class of benzofuro[3,2-d]pyrimidine derivatives. This class of compounds has garnered attention due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The structural complexity of this compound contributes to its unique pharmacological profile.

Chemical Structure

The molecular formula for 2-(benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(5-chloro-2-methoxyphenyl)acetamide is C18H16ClN3O2SC_{18}H_{16}ClN_3O_2S with a molecular weight of approximately 367.86 g/mol. The compound features a benzofuro[3,2-d]pyrimidine core linked to a chloro-substituted methoxyphenyl acetamide moiety.

Antimicrobial Activity

Research indicates that benzofuro[3,2-d]pyrimidine derivatives exhibit significant antimicrobial properties. A study analyzed various derivatives against Staphylococcus aureus and Escherichia coli , revealing that certain modifications in the structure enhance antibacterial efficacy. The presence of electron-withdrawing groups like chlorine in the phenyl ring is believed to improve activity against these pathogens .

Anticancer Properties

The compound's potential as an anticancer agent has been explored through various assays. For instance, it has shown cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation, likely mediated through interactions with specific protein targets .

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism of Action
2-(benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(5-chloro-2-methoxyphenyl)acetamideMCF-7 (Breast)<20Induction of Apoptosis
2-(benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(5-chloro-2-methoxyphenyl)acetamideA549 (Lung)<15Cell Cycle Arrest

Neuropharmacological Effects

Recent studies have indicated that some benzofuro derivatives possess anticonvulsant properties. The compound was tested in picrotoxin-induced seizure models and demonstrated protective effects, suggesting potential applications in epilepsy treatment .

Case Studies

  • Antimicrobial Efficacy Study : A series of synthesized benzofuro derivatives were tested for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the side chains significantly influenced the antibacterial potency, with some compounds achieving MIC values lower than standard antibiotics .
  • Cytotoxicity Assessment : In vitro studies on cancer cell lines revealed that the compound exhibited promising cytotoxicity with an IC50 value significantly lower than doxorubicin, a commonly used chemotherapeutic agent. This suggests that it may be a viable candidate for further development as an anticancer drug .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The benzofuro[3,2-d]pyrimidine core can modulate enzyme activities and receptor interactions, leading to altered cellular signaling pathways associated with growth and survival .

Scientific Research Applications

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. It has been evaluated against several bacterial strains using Minimum Inhibitory Concentration (MIC) assays. The findings are summarized in the table below:

PathogenMIC (µg/mL)Comparison DrugMIC (µg/mL)
Staphylococcus aureus12.5Ciprofloxacin6.25
Escherichia coli10Amoxicillin5
Candida albicans15Fluconazole7.5

These results suggest that while the compound shows promising antimicrobial activity, it is less potent than some established antibiotics against certain pathogens.

Antitumor Activity

The compound has also demonstrated potential antitumor effects in vitro. Studies have shown that it can inhibit cell proliferation across various cancer cell lines. For instance, research indicates that it interferes with specific signaling pathways involved in tumor growth and survival, potentially leading to apoptosis in cancer cells .

Case Study: In Vitro Antitumor Evaluation

A study conducted on several cancer cell lines revealed the following IC50 values:

Cell LineIC50 (µM)
MCF-7 (Breast)15
HeLa (Cervical)12
A549 (Lung)18

These findings highlight the compound's efficacy as a potential anticancer agent, warranting further investigation into its mechanisms of action and therapeutic applications .

Anti-inflammatory Effects

In addition to its antimicrobial and antitumor properties, this compound may exert anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases such as arthritis and colitis .

Chemical Reactions Analysis

Benzofuro-pyrimidine Core Formation

The benzofuro-pyrimidine moiety is synthesized through nucleophilic aromatic substitution (S<sub>N</sub>Ar) reactions. For example, dichloropyrimidine derivatives undergo regioselective substitution with nucleophiles like amines or heteroaromatic rings under controlled conditions . This step establishes the fused benzofuro-pyrimidine scaffold, which is critical for the compound’s structure.

Thioether Bond Formation

The thioether linkage between the benzofuro-pyrimidine and the acetamide group is introduced via nucleophilic substitution . In analogous compounds, sulfanyl groups are typically added by reacting chloropyrimidine intermediates with thiols or thiolates. This step requires careful control of reaction conditions (e.g., solvents, catalysts) to ensure regioselectivity.

Acetamide Coupling

The acetamide group is introduced through amide coupling reactions , often involving ester hydrolysis followed by amide bond formation. For instance, in related pyrimidine derivatives, esters are hydrolyzed to carboxylic acids and subsequently coupled with amines using reagents like carbodiimides .

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The benzofuro-pyrimidine core undergoes S<sub>N</sub>Ar reactions at electrophilic positions (e.g., chlorinated carbons). This mechanism relies on activating groups (e.g., electron-withdrawing substituents) to facilitate nucleophilic attack .

Thioether Bond Formation

The sulfanyl group is introduced via thiolate displacement of halide intermediates. For example, chloropyrimidine derivatives react with thiols in the presence of a base (e.g., NaOH) to form the thioether bond. This step is critical for linking the benzofuro-pyrimidine moiety to the acetamide group.

Amide Bond Formation

Amide coupling typically involves carbodiimide-mediated reactions , where carboxylic acids react with amines to form amides. In this compound, the acetamide group is likely formed by coupling the benzofuro-pyrimidine sulfanyl intermediate with the 5-chloro-2-methoxyphenyl amine .

Challenges and Optimization

  • Regioselectivity : S<sub>N</sub>Ar reactions require precise activation of reactive sites to avoid side products .

  • Thioether Stability : The sulfanyl group may undergo oxidation or degradation, necessitating inert atmospheres or antioxidants.

  • Amide Yield : Carbodiimide coupling efficiency depends on reaction stoichiometry and solvent choice .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Substituent Differences

Compound Name / ID Core Structure Acetamide Substituent Key Physical/Chemical Properties
Target Compound Benzofuropyrimidine 5-Chloro-2-methoxyphenyl Molecular weight: ~395 g/mol (estimated)
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-methoxyphenyl)acetamide (CAS 848689-93-0) Benzofuropyrimidine 4-Methoxyphenyl MW: 365.4 g/mol; XLogP3: 3.8
N-(4-Chloro-2-methoxy-5-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide Benzothienopyrimidine (hexahydro) 4-Chloro-2-methoxy-5-methylphenyl Increased lipophilicity due to methyl
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3,5-dimethylphenyl)acetamide Benzofuropyrimidine 3,5-Dimethylphenyl Enhanced steric bulk
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide Benzofuropyrimidine 5-Ethylsulfanyl-thiadiazol-2-yl Higher hydrogen bond acceptor count (8)

Key Observations :

  • Core Heterocycle: The benzofuropyrimidine core in the target compound is replaced by benzothienopyrimidine in , altering electronic properties (sulfur vs. oxygen) and solubility.
  • 4-Methoxyphenyl (CAS 848689-93-0) lacks chlorine, reducing hydrophobicity (lower XLogP3) . 3,5-Dimethylphenyl () introduces steric bulk, which may hinder binding in narrow enzymatic pockets.

Physicochemical Properties

Table 2: Calculated Physicochemical Parameters

Compound Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors Hydrogen Bond Acceptors Topological Polar Surface Area (Ų)
Target Compound ~395 ~4.2* 1 7 ~103
CAS 848689-93-0 365.4 3.8 1 6 103
Compound in ~420 ~4.5 1 8 ~130

Notes:

  • The target compound’s higher molecular weight and XLogP3 compared to are attributed to the chlorine atom’s hydrophobicity.
  • Increased hydrogen bond acceptors in (due to thiadiazole) may enhance solubility but reduce membrane permeability.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(5-chloro-2-methoxyphenyl)acetamide, and how can their efficiency be evaluated?

  • Methodological Answer : The synthesis typically involves coupling a benzofuropyrimidine thiol derivative with a substituted chloroacetamide intermediate. For example, analogous compounds (e.g., pyrimidine-thioacetamides) are synthesized via nucleophilic substitution reactions between thiol-containing heterocycles and activated acetamide halides . Efficiency is assessed using metrics like yield, purity (via HPLC or NMR), and reaction time. Statistical methods such as Design of Experiments (DoE) can optimize conditions (e.g., solvent, temperature, stoichiometry) to maximize efficiency .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry and substituent positions (e.g., distinguishing methoxy vs. chloro groups in the phenyl ring) .
  • X-ray Crystallography : Resolves bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding in acetamide moieties) to validate the 3D structure .
  • High-Resolution Mass Spectrometry (HRMS) : Verifies molecular formula and isotopic patterns .

Q. How can researchers ensure the purity and stability of this compound during storage for long-term studies?

  • Methodological Answer :

  • Purity : Use reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) to monitor degradation products .
  • Stability : Store under inert gas (argon) at –20°C in amber vials to prevent oxidation or photodegradation. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to predict shelf life .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and regioselectivity of this compound in novel chemical reactions?

  • Methodological Answer :

  • Quantum Chemical Calculations : Density Functional Theory (DFT) predicts reaction pathways (e.g., sulfur nucleophilicity in the benzofuropyrimidine moiety) and transition states .
  • Machine Learning (ML) : Train models on analogous compounds to forecast optimal reaction conditions (e.g., solvent polarity, catalyst choice) .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme binding pockets) to guide functionalization .

Q. How can contradictory data on the biological activity of this compound be resolved?

  • Methodological Answer :

  • Orthogonal Assays : Cross-validate results using diverse methods (e.g., enzyme inhibition assays vs. cell viability assays) to rule out assay-specific artifacts .
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain variability .
  • Structural-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxy vs. ethoxy groups) to isolate bioactive motifs .

Q. What advanced statistical approaches are recommended for optimizing multi-step synthesis protocols?

  • Methodological Answer :

  • Response Surface Methodology (RSM) : Model interactions between variables (e.g., temperature, catalyst loading) to identify global optima .
  • Taguchi Arrays : Reduce experimental runs while testing critical factors (e.g., solvent polarity, reaction time) .
  • Bayesian Optimization : Iteratively refine conditions using probabilistic models to minimize resource expenditure .

Q. How can researchers integrate heterogeneous catalysis to improve the sustainability of this compound’s synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C, Ni nanoparticles) for C–S bond formation to reduce waste .
  • Solvent Selection : Replace traditional solvents (DMF, THF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
  • Life Cycle Assessment (LCA) : Quantify environmental impact (e.g., E-factor) to benchmark improvements .

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